molecular formula C18H17ClO4 B14309988 4-(Chlorocarbonyl)phenyl 4-butoxybenzoate CAS No. 116120-50-4

4-(Chlorocarbonyl)phenyl 4-butoxybenzoate

Cat. No.: B14309988
CAS No.: 116120-50-4
M. Wt: 332.8 g/mol
InChI Key: ZSBISKAZHWVZBC-UHFFFAOYSA-N
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Description

4-(Chlorocarbonyl)phenyl 4-butoxybenzoate: , also known by its systematic name (4-CHLOROCARBONYLPHENYL)BORONIC ANHYDRIDE , is a chemical compound with the molecular formula C7H6BClO3 It belongs to the class of boronic acids and derivatives

    Chemical Formula: CHBClO

    Molecular Weight: 184.38 g/mol

    Melting Point: >300°C (predicted)

    Density: 1.39 g/cm (predicted)

    pKa: 7.08 (predicted)

Preparation Methods

Synthetic Routes:

The synthetic preparation of 4-(Chlorocarbonyl)phenyl 4-butoxybenzoate involves the reaction of appropriate starting materials. While specific literature procedures may vary, the general synthetic route includes the following steps:

  • Boronic Acid Derivative Formation

    • A boronic acid derivative (e.g., phenylboronic acid) reacts with an appropriate chlorinating agent (e.g., thionyl chloride) to form the chlorocarbonylphenylboronic anhydride.
  • Esterification

    • The chlorocarbonylphenylboronic anhydride reacts with butanol (4-butoxybenzyl alcohol) to yield this compound.

Industrial Production:

Industrial-scale production methods may involve optimized conditions and catalysts to enhance yield and efficiency.

Chemical Reactions Analysis

4-(Chlorocarbonyl)phenyl 4-butoxybenzoate can undergo various reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions.

    Reduction Reactions: Reduction of the carbonyl group may occur.

    Other Transformations: Further functionalization or derivatization is possible.

Common reagents and conditions include boronic acids, bases, and solvents suitable for the desired reaction type.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: As a potential drug candidate or intermediate.

    Materials Science: For functional materials and polymers.

    Organic Synthesis: As a building block in complex molecule synthesis.

Mechanism of Action

The precise mechanism of action for 4-(Chlorocarbonyl)phenyl 4-butoxybenzoate depends on its specific application. It may interact with biological targets or participate in chemical transformations.

Comparison with Similar Compounds

Remember that this information is based on available data, and further research may provide additional insights

Properties

CAS No.

116120-50-4

Molecular Formula

C18H17ClO4

Molecular Weight

332.8 g/mol

IUPAC Name

(4-carbonochloridoylphenyl) 4-butoxybenzoate

InChI

InChI=1S/C18H17ClO4/c1-2-3-12-22-15-8-6-14(7-9-15)18(21)23-16-10-4-13(5-11-16)17(19)20/h4-11H,2-3,12H2,1H3

InChI Key

ZSBISKAZHWVZBC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

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